molecular formula C14H13NOS B13023174 (4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13023174
M. Wt: 243.33 g/mol
InChI Key: FMYQTFHQJIZPOR-UHFFFAOYSA-N
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Description

“(4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone” is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at position 4 and a methylthio (-SMe) group at position 4. The pyridine moiety is linked via a ketone bridge to a phenyl group, forming a methanone structure. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methylthio group, in particular, introduces sulfur-based electron-donating effects, which may influence reactivity and intermolecular interactions compared to oxygen- or nitrogen-containing analogs .

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

(4-methyl-6-methylsulfanylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H13NOS/c1-10-8-13(17-2)15-9-12(10)14(16)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

FMYQTFHQJIZPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Phenylacetic Acid Ester Route:

Industrial Production::
  • Details on industrial-scale production methods are not widely available. research laboratories often synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Limited information available; further research needed.

    Industry: Notable applications yet to be established.

Mechanism of Action

  • Mechanistic details are scarce. Further studies are required to understand its effects fully.
  • Potential molecular targets and pathways remain unexplored.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Methyl-6-(methylthio)pyridin-3-yl)(phenyl)methanone” can be contextualized by comparing it to related methanone derivatives. Below is a systematic analysis:

Substituent-Specific Comparisons

Compound A: (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3)

  • Key Differences: Replaces the methylthio (-SMe) group with a phenoxy (-OPh) substituent.
  • Implications: Electronic Effects: The phenoxy group is a stronger electron-withdrawing substituent compared to methylthio due to oxygen’s electronegativity. Solubility: The phenoxy group’s bulkiness and polarity may enhance solubility in polar solvents compared to the sulfur-containing analog. Biological Activity: Oxygen-based substituents often exhibit different metabolic stability and binding affinities in drug design. For example, phenoxy groups may participate in hydrogen bonding, whereas methylthio groups engage in hydrophobic interactions.

Compound B: (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS 1352493-26-5)

  • Key Differences : Incorporates piperidinyl groups at positions 2 and 6 of the pyridine ring instead of methyl and methylthio.
  • Basicity: Nitrogen in piperidine introduces basicity, which may affect protonation states under physiological conditions, influencing pharmacokinetics.

Compound C: (5-Iodo-6-(4-methoxyphenyl)-2-phenylbenzo[f]isquinolin-1-yl)(phenyl)methanone

  • Key Differences: Features an iodine atom and a fused benzoisoquinoline system.
  • Implications :
    • Crystallography : Iodine’s heavy atom effect facilitates X-ray crystallographic analysis (e.g., via SHELX programs ).
    • Electronic Tuning : Iodo substituents are electron-withdrawing, which could modulate charge distribution in the aromatic system.

Structural and Functional Comparison Table

Compound Name Substituents (Pyridine Ring) Key Functional Group Potential Applications Reference
Target Compound 4-Me, 6-SMe Phenyl methanone Drug intermediates, ligands -
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone 4-Me, 6-OPh Phenyl methanone Photovoltaic materials
(2-(2-Me-6-piperidinyl)pyridin-3-yl)(phenyl)methanone 2-Me, 6-piperidinyl Piperidinyl-methanone CNS-targeting therapeutics
(5-Iodo-benzo[f]isquinolin-1-yl)(phenyl)methanone Iodo, fused benzoisoquinoline Iodo-methanone Crystallography, radiopharmacy

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